molecular formula C18H39O4P B1293527 Trihexyl phosphate CAS No. 2528-39-4

Trihexyl phosphate

Cat. No.: B1293527
CAS No.: 2528-39-4
M. Wt: 350.5 g/mol
InChI Key: SFENPMLASUEABX-UHFFFAOYSA-N
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Description

Trihexyl phosphate is a useful research compound. Its molecular formula is C18H39O4P and its molecular weight is 350.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Environmental Toxicology

  • TEHP is a widely used organophosphorus flame retardant, often detected in surface water and sediments.
  • In a study by Hou et al. (2020), it was shown that TEHP accumulates in various fish tissues, with bioconcentration factors varying by tissue type. The study also revealed specific metabolic pathways of TEHP in fish, emphasizing the importance of toxicological research on TEHP metabolites in aquatic organisms (Hou et al., 2020).

2. Human Health and Exposure

  • In research conducted on a Norwegian mother-child cohort, various organophosphate flame retardants, including TEHP, were found in human hair, indicating potential exposure pathways (Kucharska et al., 2015).
  • Saquib et al. (2022) investigated the genotoxic effects of TEHP in human liver cells, highlighting its potential as a hepatotoxic agent and emphasizing its oxidative stress properties (Saquib et al., 2022).

3. Material Science Applications

  • A study by Calado et al. (2020) demonstrated the use of Tri(bis(2-ethylhexyl)phosphate) (Ce(DEHP)3) as a novel corrosion inhibitor for protection of magnesium alloy, indicating its potential application in smart and self-healing coating technologies (Calado et al., 2020).

Mechanism of Action

Target of Action

Trihexyl phosphate (THP) is an organophosphate flame retardantIt’s known that similar organophosphates primarily target the nervous system in humans and other animals .

Mode of Action

This leads to an accumulation of acetylcholine, causing overstimulation of nerve cells .

Biochemical Pathways

Research has shown that THP can trigger hepatotoxicity by altering four signaling pathways: endoplasmic reticulum (ER) stress, apoptosis, cell cycle, and the glycolysis signaling pathway . Exposure to THP can significantly induce ER stress-mediated apoptosis and cell cycle arrest .

Pharmacokinetics

It’s known that thp can be absorbed into cells and display stability in liver cell lines . It’s also expected to be enzymatically degraded within the gastrointestinal tract .

Result of Action

Exposure to THP can lead to various molecular and cellular effects. In vitro studies have shown that THP can trigger hepatotoxicity, inducing ER stress-mediated apoptosis and cell cycle arrest . In vivo assays using a mouse model demonstrated that exposure to THP can induce the ballooning degeneration of hepatocytes in liver tissue .

Action Environment

Environmental factors can influence the action, efficacy, and stability of THP. For instance, the presence of microplastics can affect the leaching and bioavailability of THP in aquatic environments . Furthermore, the concentration of THP in the environment can impact its toxicity. Studies have shown that even environmentally relevant concentrations of THP can affect animal development .

Safety and Hazards

Trihexyl phosphate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

While there is limited information available on the future directions of trihexyl phosphate, research into similar compounds suggests potential applications in areas such as flame retardants, additives, and biomedical applications .

Biochemical Analysis

Biochemical Properties

Trihexyl phosphate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with various biomolecules, including enzymes involved in metabolic pathways. For instance, this compound can inhibit certain esterases, leading to the accumulation of ester substrates . Additionally, it can interact with proteins involved in cell signaling pathways, altering their function and leading to downstream effects on cellular processes .

Cellular Effects

This compound has been shown to exert various effects on different cell types and cellular processes. In hepatocyte cells, it induces endoplasmic reticulum stress, apoptosis, and cell cycle arrest . It also affects glycolysis, leading to a blockage of energy metabolism. These cellular effects are mediated through alterations in cell signaling pathways and gene expression, highlighting the compound’s impact on cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits specific enzymes, leading to the accumulation of substrates and disruption of metabolic pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions result in altered cellular functions and can lead to toxic effects in certain cell types.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products can also exert biological effects . Long-term exposure to this compound in vitro has been shown to cause sustained alterations in cellular function, including persistent changes in gene expression and metabolic activity . These temporal effects highlight the importance of considering both the immediate and long-term impacts of the compound in experimental studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild alterations in cellular function without significant toxicity . At higher doses, this compound can induce severe toxic effects, including acute liver injury and hepatocyte degeneration . These dosage-dependent effects underscore the importance of careful dose selection in experimental studies and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to energy metabolism and detoxification . It is enzymatically degraded within the gastrointestinal tract, and its metabolites are absorbed and utilized within physiological energy metabolism pathways . The compound can also affect metabolic flux and metabolite levels, leading to alterations in cellular energy balance and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is predicted to be absorbed via the oral route and distributed to different tissues, where it can exert its biological effects . The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins, which can affect its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be localized to specific cellular compartments, such as the endoplasmic reticulum, where it can induce stress responses and apoptosis . Additionally, post-translational modifications and targeting signals can direct this compound to particular organelles, influencing its biological effects and interactions with other biomolecules .

Properties

IUPAC Name

trihexyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39O4P/c1-4-7-10-13-16-20-23(19,21-17-14-11-8-5-2)22-18-15-12-9-6-3/h4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFENPMLASUEABX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOP(=O)(OCCCCCC)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074597
Record name Phosphoric acid, trihexyl ester
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Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Liquid; [Alfa Aesar MSDS]
Record name Phosphoric acid, trihexyl ester
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Record name Trihexyl phosphate
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CAS No.

2528-39-4
Record name Trihexyl phosphate
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Record name Phosphoric acid, trihexyl ester
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Record name Phosphoric acid, trihexyl ester
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Record name Phosphoric acid, trihexyl ester
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Record name Trihexyl phosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the toxicological effects of trihexyl phosphate on liver cells?

A1: Research indicates that this compound (THP) exhibits hepatotoxic effects in both human and mouse hepatocyte cells. [] In vitro studies reveal that THP exposure can induce endoplasmic reticulum (ER) stress, leading to apoptosis (programmed cell death) and cell cycle arrest in liver cells. [] Furthermore, THP exposure disrupts energy metabolism by downregulating glycolysis. [] In vivo studies using a mouse model confirmed these findings, showing that THP doses of 400 mg/kg caused ballooning degeneration of liver cells, while higher doses (800 mg/kg) led to acute liver injury indicated by elevated alanine aminotransferase levels. []

Q2: How is this compound used in the separation and analysis of uranium and thorium?

A2: this compound (THP), when used as a coating on reverse phase columns in High-Performance Liquid Chromatography (HPLC), facilitates the separation of uranium and thorium. [] This separation is based on the differential retention behavior of these elements on the THP-modified column. [] This technique enables the accurate determination of uranium, even in the presence of significantly higher concentrations of thorium (up to 1000 times). []

Q3: What is the most efficient method for synthesizing this compound, and how is the product characterized?

A3: The synthesis of this compound (THP) achieves optimal results when using phosphorus oxychloride as a reagent. [] This method yields a high yield rate of 88.4% and allows for an 80% recovery of 1-hexanol, a key component in the reaction. [] The synthesized THP is then characterized using infrared spectroscopy to confirm its chemical structure. []

Q4: How does this compound interact with actinides, and how does this compare to its oxidized form, trihexyl phosphine oxide?

A4: While specific details about the interaction mechanism are not provided in the abstracts, research indicates that both this compound (THP) and its oxidized form, trihexyl phosphine oxide, demonstrate distinct extraction behaviors with actinides. [] This suggests that subtle changes in the structure of these organophosphates can significantly influence their interactions with actinides. [] Further investigation into these interactions could provide valuable insights for nuclear waste management and related applications.

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